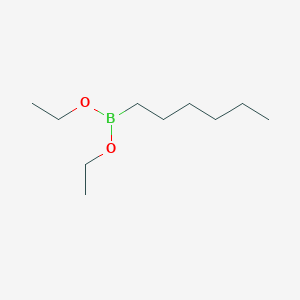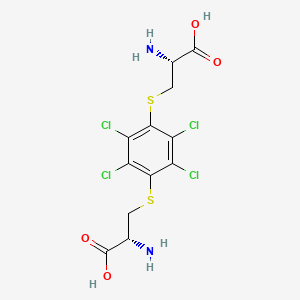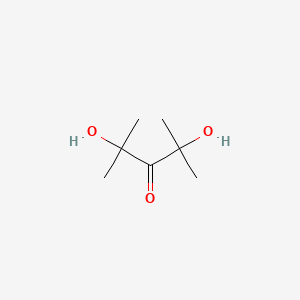
2,4-Dihydroxy-2,4-dimethylpentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-2,4-dimethylpentan-3-one is an organic compound with the molecular formula C7H14O3. It is a derivative of pentanone, characterized by the presence of two hydroxyl groups and two methyl groups on the second and fourth carbon atoms, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-2,4-dimethylpentan-3-one can be achieved through several methods. One common approach involves the reaction of diacetone alcohol with hydrogen peroxide in the presence of a catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as sulfuric acid or other acidic media are often employed to facilitate the reaction. The process is designed to be efficient and scalable, ensuring a consistent supply of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dihydroxy-2,4-dimethylpentan-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,4-Dihydroxy-2,4-dimethylpentan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-dihydroxy-2,4-dimethylpentan-3-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-3-pentanone:
2,4-Dimethylpentan-3-one oxime: This derivative contains an oxime functional group instead of hydroxyl groups.
Uniqueness
2,4-Dihydroxy-2,4-dimethylpentan-3-one is unique due to the presence of two hydroxyl groups, which significantly influence its chemical reactivity and potential applications. The compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable subject of study in multiple fields.
Propiedades
Número CAS |
86096-09-5 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
2,4-dihydroxy-2,4-dimethylpentan-3-one |
InChI |
InChI=1S/C7H14O3/c1-6(2,9)5(8)7(3,4)10/h9-10H,1-4H3 |
Clave InChI |
IFOWXFUNZNAQJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


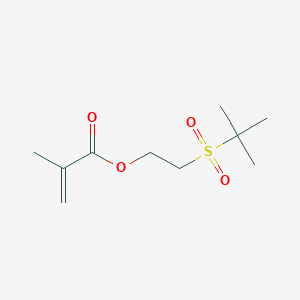

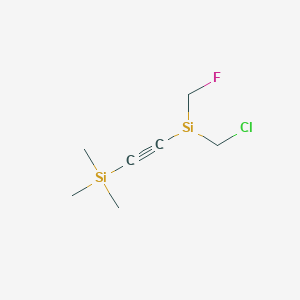
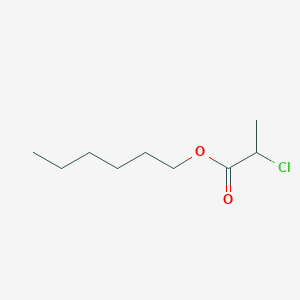
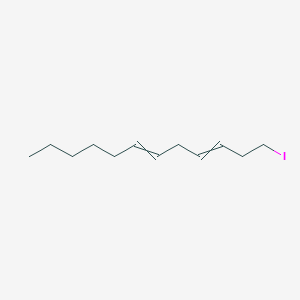
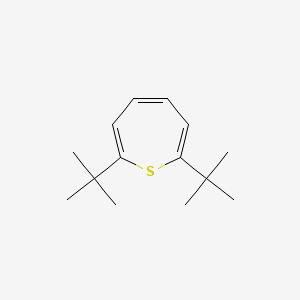


![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)

